
2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C28H27N3O6 and its molecular weight is 501.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques : Various synthesis methods for similar quinazoline derivatives have been explored. For example, Beyerman et al. (1976) described acid-catalyzed cyclization techniques for creating certain quinazoline compounds (Beyerman et al., 1976). Kato et al. (1976) discussed the formation of quinazoline derivatives through reactions with triethyloxonium fluoroborate (Kato et al., 1976).
- Structural Aspects : The structural properties of similar compounds have been studied, as in the work by Karmakar et al. (2007), who investigated the structural aspects of amide-containing isoquinoline derivatives (Karmakar et al., 2007).
Pharmacological Properties
- Antimicrobial and Antifungal Activity : Several studies have focused on the antimicrobial properties of quinazoline derivatives. For example, Yurttaş et al. (2020) synthesized novel triazole derivatives bearing a quinoline ring and evaluated their antimicrobial activity (Yurttaş et al., 2020). Habib et al. (2013) also investigated the antimicrobial activity of novel quinazolinone derivatives (Habib et al., 2013).
- Anticonvulsant Activities : The anticonvulsant properties of quinazolinone derivatives were explored by Kayal et al. (2019), who synthesized a series of compounds and assessed their anticonvulsant activity in vivo and in silico (El Kayal et al., 2019).
Molecular and Chemical Properties
- Molecular Modelling and Inhibition Studies : Studies such as those by Amer et al. (2020) focused on molecular modelling and inhibition activities of quinazolyl hydrazine derivatives, providing insights into their interaction with biological targets (Amer et al., 2020).
- Synthesis and Characterization : Durgadas et al. (2013) reported on the synthesis and characterization of quinoline derivatives, contributing to the understanding of their chemical properties (Durgadas et al., 2013).
Properties
IUPAC Name |
2-[4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6/c1-36-14-13-29-26(33)16-19-7-10-22(11-8-19)31-27(34)23-5-3-4-6-24(23)30(28(31)35)17-21-15-20(18-32)9-12-25(21)37-2/h3-12,15,18H,13-14,16-17H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDDBXSTJGUFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC(=C4)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile](/img/structure/B3005450.png)
![6-ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B3005451.png)
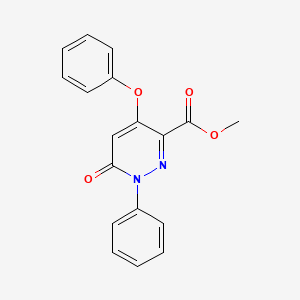
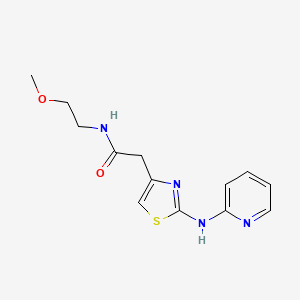
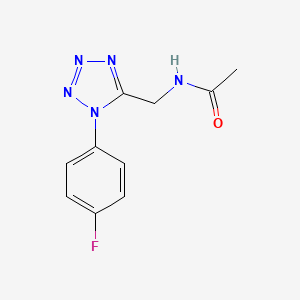


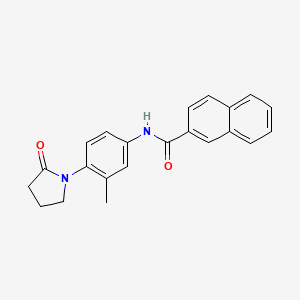
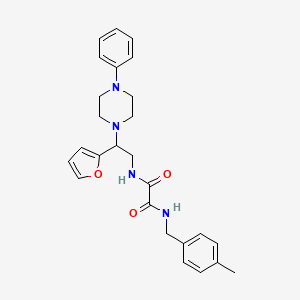

![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3005465.png)

![3-Methyl-2H-pyrazolo[4,3-c]pyridine;hydrochloride](/img/structure/B3005468.png)
![(4-isopropoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3005472.png)
